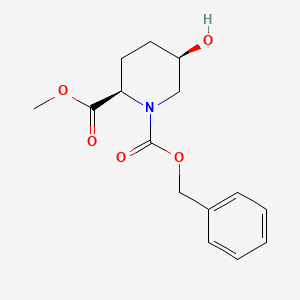

1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate

CAS No.: 797801-68-4

Cat. No.: VC2750482

Molecular Formula: C15H19NO5

Molecular Weight: 293.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 797801-68-4 |

|---|---|

| Molecular Formula | C15H19NO5 |

| Molecular Weight | 293.31 g/mol |

| IUPAC Name | 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C15H19NO5/c1-20-14(18)13-8-7-12(17)9-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3/t12-,13-/m1/s1 |

| Standard InChI Key | NLHXFVLVIIBQOM-CHWSQXEVSA-N |

| Isomeric SMILES | COC(=O)[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)O |

| SMILES | COC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)O |

| Canonical SMILES | COC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)O |

Introduction

Chemical Structure and Properties

Molecular Structure and Nomenclature

1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate contains a six-membered piperidine ring with multiple functional groups. The nitrogen at position 1 of the piperidine ring is attached to a benzyloxycarbonyl (Cbz) group, which serves as both a protecting group and a functional handle. Position 2 carries a methyl ester group with (R) stereochemistry, while position 5 features a hydroxyl group also with (R) stereochemistry. This particular stereochemical configuration (2R,5R) indicates that both substituents adopt specific spatial orientations relative to the piperidine ring plane.

The systematic IUPAC nomenclature breaks down as follows: the base structure is piperidine, modified with carboxylate groups at positions 1 and 2, a hydroxyl at position 5, and specific ester groups (benzyl and methyl) on the respective carboxylates. The stereochemical designation (2R,5R) precisely defines the three-dimensional arrangement of these groups, which is crucial for its chemical reactivity and potential biological activity. This level of stereochemical specification distinguishes it from its diastereomers such as the (2S,5R) variant found in the literature .

Based on structural analysis and comparison with similar compounds, the following physical properties can be estimated:

| Property | Value |

|---|---|

| Molecular Formula | C15H19NO5 |

| Molecular Weight | 293.32 g/mol |

| Physical State | Solid at room temperature |

| Functional Groups | Piperidine ring, hydroxyl group, benzyl ester, methyl ester |

| Stereogenic Centers | Two (positions 2 and 5) |

| Stereochemistry | (2R,5R) configuration |

Physical and Chemical Properties

The physical and chemical properties of 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate are determined by its functional groups and stereochemistry. As a functionalized piperidine derivative, it likely exhibits characteristics typical of heterocyclic compounds with ester and hydroxyl substituents. The compound would be expected to be a crystalline solid at ambient temperature with moderate to high melting point due to its molecular weight and functional group composition.

Solubility characteristics would reflect its balanced polarity profile—the hydroxyl group provides some hydrophilicity, while the aromatic benzyl group and ester moieties contribute hydrophobic character. Consequently, the compound would likely dissolve well in moderately polar organic solvents such as dichloromethane, chloroform, and ethyl acetate, with limited water solubility. The presence of the hydroxyl group enables hydrogen bonding interactions, potentially enhancing solubility in protic solvents like alcohols.

Chemical reactivity centers primarily around the functional groups:

-

The hydroxyl group at position 5 can undergo oxidation, acylation, and other transformations typical of secondary alcohols

-

The ester groups (both benzyl and methyl) are susceptible to hydrolysis under acidic or basic conditions

-

The benzyloxycarbonyl (Cbz) group on the nitrogen can be cleaved by catalytic hydrogenation or strong acids

-

The piperidine ring itself may undergo conformational changes influenced by the stereochemistry of its substituents

Stereochemistry and Isomers

The stereochemistry of 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate represents a crucial aspect of its structure, with significant implications for its chemical reactivity and potential biological activity. With two stereogenic centers at positions 2 and 5, four possible stereoisomers exist in total:

-

(2R,5R)-isomer (our target compound)

-

(2S,5S)-isomer (enantiomer of our target compound)

-

(2R,5S)-isomer (diastereomer)

The literature specifically documents the (2S,5R) diastereomer, which differs from our target compound in the configuration at position 2. This difference in stereochemistry, though seemingly minor, can significantly impact molecular conformation, reactivity, and biological properties. In hydroxypiperidine derivatives, stereochemistry often determines the spatial orientation of hydrogen bond donors and acceptors, which directly influences interaction with biological targets .

Synthesis Methods

Asymmetric Synthesis Approaches

Achieving high stereoselectivity in the synthesis of 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate requires sophisticated asymmetric synthesis methodologies. Several approaches have demonstrated effectiveness in creating similar stereoselectively substituted piperidines.

Asymmetric catalysis represents a powerful strategy, employing chiral catalysts to influence the stereochemical outcome of key transformations. Metal-catalyzed asymmetric hydrogenations and oxidations can be particularly effective for installing the hydroxyl group at position 5 with defined stereochemistry. For instance, Noyori-type ruthenium catalysts or Sharpless asymmetric epoxidation followed by regioselective ring opening could potentially deliver the desired stereochemistry at position 5.

The literature also describes substrate-controlled approaches utilizing chiral auxiliaries. For example, one study reports the reduction of 1-tert-butyl-3-oxo-piperidine-1,3-dicarboxylate to yield (3R,4S)-1-tert-butyl-3-ethyl-4-hydroxy-piperidine-1,3-dicarboxylate with excellent stereoselectivity (>99% diastereomeric excess and >93% enantiomeric excess) . This methodology could potentially be adapted to establish the required stereochemistry in our target molecule by modifying the starting materials and reaction conditions.

Another reported approach involves cyclization via nucleophilic bromide displacement. In this method, treatment of a starting azomethine with LDA and an appropriate dibromide affords alkylation products with high stereoselectivity (95:5 diastereomeric ratio), which can then be further elaborated to provide the desired hydroxypiperidine scaffold .

Enzymatic Methods

Enzymatic approaches offer significant advantages for the stereoselective synthesis of hydroxypiperidines, often providing exceptional stereoselectivity under mild conditions. The literature highlights several successful examples that could be adapted for the synthesis of 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate.

One particularly relevant example is the baker's yeast reduction of 1-tert-butyl-4-methyl-3-oxo-piperidine-1,4-dicarboxylate, which produces (3R,4R)-1-tert-butyl-4-methyl-3-hydroxy-piperidine-dicarboxylate with exceptional stereoselectivity (>99% diastereomeric excess and 87% enantiomeric excess) and good chemical yield (81%) . This biocatalytic approach demonstrates the potential of whole-cell biocatalysts for stereoselective reduction of ketones to alcohols in piperidine systems. The stereochemical outcome can sometimes be controlled by modifying reaction conditions, substrate structure, or enzyme selection.

Additionally, enzymatic kinetic resolution presents another powerful tool for accessing enantiomerically enriched hydroxypiperidines. Lipases, in particular, have been successfully employed for the selective acylation or hydrolysis of hydroxyl groups in heterocyclic systems. This approach could potentially be used to resolve racemic mixtures of 5-hydroxypiperidine derivatives or to selectively modify one stereoisomer in a mixture of diastereomers.

The development of chemoenzymatic cascades that combine chemical transformations with enzymatic steps represents an emerging trend in the synthesis of complex heterocycles. Such approaches might integrate chemical methods for piperidine ring formation with enzymatic steps for stereoselective hydroxylation or ester hydrolysis, potentially providing more efficient access to the target compound with high stereochemical purity .

Analytical Characterization

Spectroscopic Identification

Comprehensive spectroscopic analysis is essential for confirming the structure and stereochemistry of 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for structural elucidation, with multiple techniques providing complementary information.

¹H NMR spectroscopy would reveal characteristic signals for the compound's key structural features. The aromatic protons of the benzyl group typically appear as a multiplet in the region of δ 7.3-7.4 ppm, while the benzyl methylene protons would give a distinctive signal around δ 5.1-5.2 ppm. The methyl ester protons would produce a sharp singlet at approximately δ 3.7 ppm. The hydroxyl proton at position 5 would typically appear as a broad signal, potentially at variable chemical shift depending on concentration and solvent conditions. The piperidine ring protons would produce a complex pattern of signals between δ 1.5-4.0 ppm, with the proton at position 5 (bearing the hydroxyl group) typically appearing more downfield due to the electron-withdrawing effect of the adjacent oxygen.

¹³C NMR spectroscopy would complement the proton data, showing characteristic signals for the carbonyl carbons of the esters (δ 170-175 ppm), aromatic carbons (δ 125-140 ppm), and the various carbons of the piperidine ring. The stereochemistry at positions 2 and 5 would influence the chemical shifts and coupling patterns of the relevant carbon and hydrogen signals.

Advanced two-dimensional NMR techniques such as COSY, HSQC, HMBC, and particularly NOESY would be invaluable for confirming the (2R,5R) stereochemistry. NOESY experiments would help establish the spatial relationships between protons, potentially revealing through-space interactions that confirm the cis-relationship between substituents at positions 2 and 5.

Infrared spectroscopy would provide additional structural confirmation, with characteristic absorption bands for the hydroxyl group (3300-3600 cm⁻¹), ester carbonyl groups (1700-1750 cm⁻¹), and C-O stretching vibrations (1000-1300 cm⁻¹) .

Chromatographic Analysis

Chromatographic techniques play a crucial role in assessing the purity and stereochemical integrity of 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate. High-Performance Liquid Chromatography (HPLC) represents the method of choice, offering excellent resolution for separating the target compound from potential impurities and stereoisomers.

For general purity assessment, reverse-phase HPLC using C18 columns with appropriate mobile phase systems (typically acetonitrile/water or methanol/water gradients) would be employed. UV detection at wavelengths around 210-220 nm would be suitable for monitoring the carbamate and ester functionalities present in the molecule.

Chiral HPLC analysis is particularly important for evaluating stereochemical purity, given the presence of two stereogenic centers in the molecule. Various chiral stationary phases could be employed, including:

| Chiral Column Type | Typical Application | Mobile Phase Options |

|---|---|---|

| Cellulose-based (e.g., Chiralcel OD-H) | Excellent for carbamate-containing compounds | Hexane/2-propanol mixtures |

| Amylose-based (e.g., Chiralpak AD-H) | High resolution for alcohols and esters | Hexane/2-propanol with acid modifiers |

| Pirkle-type (e.g., Whelk-O 1) | Good for aromatic-containing compounds | Hexane/ethanol mixtures |

Thin-Layer Chromatography (TLC) would serve as a rapid analytical tool for reaction monitoring and preliminary purity assessment. Typical visualization methods would include UV detection and chemical staining with reagents such as potassium permanganate, cerium molybdate, or ninhydrin (after Cbz deprotection) .

Gas Chromatography (GC), potentially coupled with Mass Spectrometry (GC-MS), might also be employed, though derivatization would likely be necessary to improve volatility due to the presence of the hydroxyl group and polar ester functionalities.

Biological Significance and Applications

Synthetic Building Block Applications

Beyond its potential pharmacological properties, 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate serves as a valuable synthetic building block for constructing more complex molecules. Its utility stems from several key features:

First, the compound contains multiple functional handles for further elaboration. The hydroxyl group at position 5 can undergo various transformations including oxidation, alkylation, acylation, or conversion to leaving groups for subsequent displacement reactions. The ester groups provide opportunities for further functionalization through hydrolysis, transesterification, reduction, or amidation reactions. Additionally, the benzyloxycarbonyl (Cbz) group on the nitrogen can be selectively removed under various conditions (hydrogenolysis, strong acids) to enable further nitrogen functionalization.

Second, the defined stereochemistry at positions 2 and 5 makes this compound particularly valuable for stereoselective synthesis. The (2R,5R) configuration provides a well-defined chiral scaffold that can be utilized to control the stereochemical outcome of subsequent transformations. This stereochemical control is essential for the synthesis of complex natural products and pharmaceuticals where absolute stereochemistry critically influences biological activity.

The literature demonstrates that similar hydroxypiperidine derivatives have been employed as intermediates in the synthesis of complex molecules, including natural products. For example, hydroxypiperidine scaffolds have been utilized in the total synthesis of compounds like febrifugine and in the preparation of 4,5-dihydroxypipecolic acid through strategically planned synthetic sequences .

Current Research Trends

Research involving compounds like 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate continues to evolve, with several notable trends emerging in recent literature. Current investigations focus on both synthetic methodology development and exploration of novel applications.

In the realm of synthetic methodology, significant attention is being directed toward the development of more efficient and stereoselective approaches to functionalized piperidines. Enzymatic methods have gained particular prominence due to their exceptional stereoselectivity under mild conditions. Baker's yeast reduction of piperidine derivatives, for instance, has demonstrated the ability to achieve high diastereomeric and enantiomeric excess values (>99% d.e. and >87% e.e.) in the preparation of hydroxypiperidines . This biocatalytic approach represents an environmentally friendly alternative to traditional chemical methods and continues to be refined for broader substrate scope and improved efficiency.

Another significant research direction involves the exploration of stereoselective cyclization strategies. Approaches utilizing nucleophilic displacement reactions for ring formation have shown promise in constructing the piperidine scaffold with controlled stereochemistry. For example, the cyclization via nucleophilic bromide displacement has been employed in the synthesis of dihydroxypipecolic acid derivatives with high stereoselectivity .

From an applications perspective, functionalized hydroxypiperidines are being investigated as building blocks for complex molecule synthesis, including natural products and pharmaceutical candidates. Their utility in medicinal chemistry continues to expand as researchers explore their potential as enzyme inhibitors, receptor modulators, and scaffolds for targeted drug delivery systems.

The integration of computational methods with experimental approaches represents another emerging trend, enabling more rational design of synthetic routes and prediction of the biological properties of hydroxypiperidine derivatives. This synergistic approach helps streamline the development process and enhances the understanding of structure-activity relationships in this important class of compounds.

Future Perspectives

Synthetic Methodology Advancements

The future development of 1-O-benzyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate and related compounds will likely benefit from several emerging synthetic methodologies. Continuous advancements in asymmetric catalysis promise more efficient routes to stereodefined hydroxypiperidines. Novel chiral catalysts, particularly those based on transition metals and organocatalysts, could enable direct asymmetric hydroxylation or stereoselective reduction of piperidine precursors with improved efficiency and selectivity.

Biocatalytic approaches represent another frontier with significant potential. Beyond the established use of baker's yeast for stereoselective reductions , engineered enzymes and designer cells could offer tailored catalytic systems for specific transformations. Advances in protein engineering and directed evolution techniques are enabling the development of enzymes with enhanced activity, stability, and selectivity for non-natural substrates. Application of these technologies to piperidine synthesis could dramatically improve access to compounds like our target molecule with exceptional stereochemical precision.

Flow chemistry and continuous processing methods also hold promise for improving the synthesis of complex piperidines. These approaches offer advantages in reaction control, scalability, and safety, particularly for transformations involving unstable intermediates or hazardous reagents. Integration of multiple synthetic steps in continuous flow systems could streamline the production of hydroxypiperidine derivatives and reduce waste generation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume